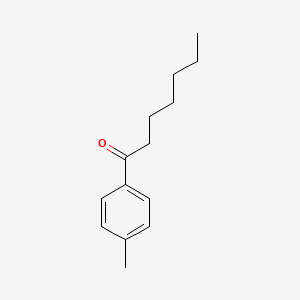
5-chloro-1-(2-chloroethyl)pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-(2-chloroethyl)pyrimidin-2-one is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloroethyl group and a chloropyrimidone structure, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of 5-chloro-1-(2-chloroethyl)pyrimidin-2-one typically involves the reaction of 2-chloroethylamine with 5-chloropyrimidine-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
5-chloro-1-(2-chloroethyl)pyrimidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Hydrolysis: The chloroethyl group can undergo hydrolysis to form alcohol derivatives.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-1-(2-chloroethyl)pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1-(2-chloroethyl)pyrimidin-2-one involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms.
Comparison with Similar Compounds
5-chloro-1-(2-chloroethyl)pyrimidin-2-one can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Both compounds have chloroethyl groups and exhibit alkylating properties.
1-(2-Chloroethyl)-3-(methyl-α-D-glucopyranos-6-yl)-1-nitrosourea: Similar in structure but with additional functional groups that may alter its reactivity and biological activity.
Carmustine: Another alkylating agent used in chemotherapy with a similar mechanism of action.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
Molecular Formula |
C6H6Cl2N2O |
|---|---|
Molecular Weight |
193.03 g/mol |
IUPAC Name |
5-chloro-1-(2-chloroethyl)pyrimidin-2-one |
InChI |
InChI=1S/C6H6Cl2N2O/c7-1-2-10-4-5(8)3-9-6(10)11/h3-4H,1-2H2 |
InChI Key |
SJNUWJQWEOXVDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)N1CCCl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B8625454.png)
![Ethyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8625468.png)


![1-[3-(Bromomethyl)thiophen-2-yl]ethan-1-one](/img/structure/B8625485.png)

![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-1H-imidazol-5-yl]phenol](/img/structure/B8625493.png)






